Org41841

Description

structure in first source

Structure

3D Structure

Propriétés

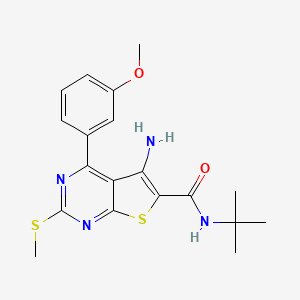

IUPAC Name |

5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSFSADBOJYPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301847-37-0 |

Source

|

| Record name | Org 41841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301847370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORG-41841 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J2KL52JYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Org41841: A Technical Guide on its Mechanism and Allosteric Modulation of Glycoprotein Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org41841 is a small molecule, thienopyrimidine compound that functions as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy and potency data, and detailed experimental protocols for assessing its activity. A key feature of this compound is its allosteric mode of action, binding to the transmembrane domain of its target receptors, a site distinct from the orthosteric binding site of endogenous glycoprotein hormones.[2] This property also confers it with pharmacoperone capabilities, enabling the rescue of certain misfolded and trafficking-deficient receptor mutants.[3][4]

Mechanism of Action

This compound acts as an allosteric agonist of the LHCGR and TSHR, both of which are G-protein coupled receptors (GPCRs).[2] Unlike the endogenous ligands, luteinizing hormone (LH), human chorionic gonadotropin (hCG), and thyroid-stimulating hormone (TSH), which bind to the large extracellular domain of their respective receptors, this compound binds within the transmembrane (TM) domain.[2] Computational modeling and experimental data suggest a binding pocket located in a cleft formed by transmembrane helices 3, 4, 5, 6, and 7, and the second extracellular loop.[2]

Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the intracellular Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels triggers downstream signaling cascades, leading to the physiological responses associated with LHCGR and TSHR activation.[5]

A significant aspect of this compound's activity is its role as a pharmacoperone.[3][6] In certain cases of receptor mutations that cause misfolding and retention in the endoplasmic reticulum, this compound can bind to the nascent receptor and facilitate its proper folding and trafficking to the cell surface, thereby restoring its function.[3] This has been demonstrated for the A189V mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR).[3]

Signaling Pathway

Caption: Allosteric activation of LHCGR/TSHR by this compound leading to cAMP production.

Quantitative Data

The potency of this compound has been determined through in vitro functional assays, with the half-maximal effective concentration (EC50) serving as a key metric.

| Receptor | EC50 (µM) | Notes |

| Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) | 0.2 | Partial agonist activity.[1] |

| Thyroid-Stimulating Hormone Receptor (TSHR) | 7.7 | Lower potency compared to LHCGR.[1] |

| L570F Mutant TSHR | 0.8 | Improved EC50 compared to wild-type TSHR.[1] |

| M9 Chimeric Receptor | 2.7 | Greatly improved efficacy, reaching 99% of the maximal TSH response.[1] |

Experimental Protocols

In Vitro cAMP Functional Assay

This protocol outlines the methodology to assess the agonistic activity of this compound on cells expressing the target receptors.

Experimental Workflow

Caption: Workflow for the in vitro cAMP functional assay.

Detailed Methodology

-

Cell Culture and Transfection:

-

HEK293 or CHO cells are suitable host cells.

-

Cells are transfected with expression vectors encoding the full-length human LHCGR or TSHR using a suitable transfection reagent (e.g., Lipofectamine).

-

Transfected cells are cultured for 48 hours in complete growth medium (e.g., DMEM with 10% fetal bovine serum) to allow for receptor expression.[1]

-

-

Compound Incubation:

-

After 48 hours, the growth medium is aspirated.

-

Cells are washed once with serum-free DMEM.

-

Cells are then incubated for 1 hour in serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.

-

This compound is added to the incubation medium at varying concentrations (e.g., 0 to 100 µM). A vehicle control (e.g., DMSO) should be included. For comparison, a known agonist for the receptor (e.g., hCG for LHCGR, TSH for TSHR) should be run in parallel.

-

Incubation is carried out in a humidified incubator at 37°C with 5% CO2.[1]

-

-

Cell Lysis:

-

Following the 1-hour incubation, the medium is aspirated.

-

Cells are lysed by adding a lysis buffer, such as Lysis Buffer 1 from the cAMP Biotrak Enzymeimmunoassay System.[1]

-

-

cAMP Quantification:

-

The cAMP content in the cell lysates is determined using a competitive enzyme immunoassay (EIA) kit, such as the cAMP Biotrak Enzymeimmunoassay System.

-

The assay is performed according to the manufacturer's instructions. This typically involves the use of a plate pre-coated with an antibody to cAMP, a fixed amount of a cAMP-peroxidase conjugate, and the cell lysate samples. The amount of peroxidase-labeled cAMP that binds to the antibody is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

The concentration of cAMP in each sample is calculated based on a standard curve generated with known concentrations of cAMP.

-

The data are then analyzed using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for this compound.

-

Pharmacoperone Activity Assay

This protocol is designed to evaluate the ability of this compound to rescue the cell surface expression of misfolded receptor mutants.

Experimental Workflow

Caption: Workflow for assessing the pharmacoperone activity of this compound.

Detailed Methodology

-

Cell Culture and Transfection:

-

This compound Pre-incubation:

-

Twenty-four hours post-transfection, the medium is replaced with fresh growth medium containing various concentrations of this compound (or vehicle control).

-

Cells are incubated with this compound for 4 hours.[3]

-

-

Washout:

-

After the 4-hour pre-incubation, the medium containing this compound is removed.

-

Cells are washed twice with fresh medium.

-

Cells are then incubated for an additional 18 hours in fresh growth medium without this compound. This washout period is to ensure that the subsequent functional response is due to rescued receptors at the cell surface and not the direct agonistic effect of this compound.[3]

-

-

Functional Assay:

-

Following the washout period, a cAMP functional assay is performed as described in section 3.1.

-

However, instead of stimulating with this compound, the cells are challenged with a saturating concentration of the natural ligand for the receptor (e.g., 100 ng/ml hFSH for hFSHR).[3]

-

-

Data Analysis:

-

The cAMP response in cells pre-incubated with this compound is compared to the response in vehicle-treated cells.

-

A significant increase in the cAMP response in the this compound-treated cells indicates that the compound has rescued the cell surface expression and function of the mutant receptor.

-

Drug Development and Therapeutic Potential

This compound represents a class of small molecule allosteric modulators of glycoprotein hormone receptors with potential therapeutic applications in reproductive health and thyroid disorders.[6] Its oral bioavailability, demonstrated in preclinical models, offers a significant advantage over the injectable glycoprotein hormones currently in clinical use.[5] The pharmacoperone activity of this compound and similar molecules opens up possibilities for treating diseases caused by genetic mutations that lead to receptor misfolding and dysfunction.[6] However, the lack of specificity of this compound, acting on both LHCGR and TSHR, is a challenge that needs to be addressed in the development of future analogs with improved receptor selectivity.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]

- 6. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Org41841: A Technical Whitepaper on a Dual Agonist for the Luteinizing Hormone/Choriogonadotropin and Thyroid-Stimulating Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org41841 is a small molecule, thienopyrimidine compound that has been identified as a partial agonist for two critical G-protein coupled receptors (GPCRs) in the endocrine system: the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). This dual agonism presents a unique pharmacological profile with potential therapeutic applications. This document provides a comprehensive technical overview of this compound, summarizing its known quantitative pharmacological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a cornerstone of reproductive function, mediating the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG) to regulate steroidogenesis and gametogenesis. Similarly, the thyroid-stimulating hormone receptor (TSHR) is pivotal for thyroid gland function and metabolism, responding to thyroid-stimulating hormone (TSH). The structural homology between these glycoprotein hormone receptors has led to the exploration of small molecules that can modulate their activity. This compound has emerged from these efforts as a notable dual agonist.[1] This whitepaper serves as a technical guide for researchers and drug development professionals interested in the pharmacology of this compound.

Quantitative Pharmacological Data

The available quantitative data for this compound primarily focuses on its potency in functional assays. The compound has been characterized as a partial agonist at both LHCGR and TSHR.[2][3]

| Parameter | LHCGR | TSHR | Reference |

| EC50 | 0.2 µM | 7.7 µM | [3] |

| Binding Affinity (Ki) | Not Reported | Not Reported | |

| Maximal Efficacy (Emax) | Not Reported | Not Reported |

Signaling Pathways

Both LHCGR and TSHR primarily couple to the Gαs subunit of heterotrimeric G-proteins, leading to the activation of the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade. However, they can also engage other signaling pathways.

LHCGR Signaling

Activation of LHCGR by an agonist like this compound is expected to primarily stimulate the Gαs pathway. This leads to the production of cyclic AMP (cAMP), which in turn activates PKA. PKA then phosphorylates various downstream targets, leading to physiological responses such as steroidogenesis in gonadal cells. There is also evidence that LHCGR can couple to Gαq/11, activating the phospholipase C (PLC) pathway, and can signal through β-arrestin pathways.

Caption: Canonical Gαs-PKA signaling pathway of LHCGR.

TSHR Signaling

Similar to LHCGR, the primary signaling pathway for TSHR upon agonist binding is the Gαs-cAMP-PKA cascade, which stimulates thyroid hormone synthesis and release. TSHR has also been shown to couple to Gαq/11, leading to the activation of PLC and subsequent increases in intracellular calcium.

Caption: Canonical Gαs-PKA signaling pathway of TSHR.

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of compounds like this compound. While specific protocols for every assay with this compound are not publicly available, this section provides detailed methodologies for key assays based on established practices for GPCR drug discovery.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound. Since this compound is an allosteric agonist that does not compete with the natural ligand binding site, a direct competition assay with a radiolabeled orthosteric ligand would not be suitable to determine its binding affinity at the allosteric site.[2] A more appropriate method would involve using a radiolabeled version of this compound or a related allosteric modulator, which is not currently described in the literature. However, for the purpose of a comprehensive guide, a standard competitive binding assay protocol is provided below.

Objective: To determine the inhibitory constant (Ki) of a test compound for a radioligand binding to LHCGR or TSHR.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing either LHCGR or TSHR (e.g., HEK293 or CHO cells).

-

Radioligand: A suitable radiolabeled antagonist or agonist for the receptor of interest (e.g., 125I-hCG for LHCGR, 125I-TSH for TSHR).

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: A high concentration of an unlabeled endogenous ligand (e.g., hCG or TSH).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of this compound for cAMP production mediated by LHCGR or TSHR.

Materials:

-

Cells: HEK293 or CHO cells transiently or stably expressing LHCGR or TSHR.

-

Test Compound: this compound.

-

Positive Control: A known agonist for the receptor (e.g., hCG for LHCGR, TSH for TSHR).

-

Stimulation Buffer: e.g., Serum-free DMEM or HBSS containing a phosphodiesterase inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Caption: Workflow for a cAMP accumulation assay.

Protocol:

-

Seed cells expressing the receptor of interest into a 96-well plate and culture overnight.

-

Prepare serial dilutions of this compound and the positive control in stimulation buffer.

-

Aspirate the culture medium from the cells and replace it with the stimulation buffer containing the test compounds or controls.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[3]

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Inositol Phosphate (IP) Accumulation Assay

This assay is used to assess the activation of the Gαq/11 signaling pathway by measuring the accumulation of inositol phosphates.

Objective: To determine if this compound can stimulate IP production via LHCGR or TSHR.

Materials:

-

Cells: HEK293 or CHO cells expressing the receptor of interest.

-

myo-[3H]inositol.

-

Labeling Medium: Inositol-free DMEM.

-

Stimulation Buffer: HBSS or similar buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Test Compound: this compound.

-

Positive Control: A known Gαq/11 activator for the cell line, if available.

-

Lysis Buffer: e.g., ice-cold 0.1 M formic acid.

-

Anion Exchange Chromatography Columns.

-

Elution Buffers.

-

Scintillation Counter.

Protocol:

-

Seed cells in a multi-well plate and grow to near confluency.

-

Label the cells by incubating them overnight with labeling medium containing myo-[3H]inositol.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with stimulation buffer containing LiCl.

-

Add the test compound or control and incubate for a defined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding lysis buffer.

-

Separate the inositol phosphates from the cell lysate using anion exchange chromatography.

-

Elute the different inositol phosphate species and measure the radioactivity of the eluates using a scintillation counter.

-

Analyze the data to determine the fold increase in IP accumulation over baseline.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization, internalization, and β-arrestin-mediated signaling.

Objective: To determine if this compound induces β-arrestin recruitment to LHCGR or TSHR.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as those utilizing BRET (Bioluminescence Resonance Energy Transfer), FRET (Förster Resonance Energy Transfer), or enzyme complementation (e.g., PathHunter). These cells co-express the receptor of interest fused to one component of the reporter system and β-arrestin fused to the other.

-

Test Compound: this compound.

-

Positive Control: An agonist known to induce β-arrestin recruitment to the receptor.

-

Assay Buffer and Substrates: As required by the specific assay technology.

-

Plate Reader: Capable of detecting the specific signal (e.g., luminescence or fluorescence).

Protocol:

-

Seed the engineered cells in a multi-well plate.

-

Add the test compound or control at various concentrations.

-

Incubate for a time and at a temperature optimized for the specific assay system.

-

Add the detection substrate if required.

-

Measure the signal (e.g., luminescence or fluorescence ratio) using a plate reader.

-

Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve for β-arrestin recruitment.

In Vivo Studies

This compound was the first low-molecular-weight agonist for a gonadotropin receptor to demonstrate in vivo efficacy after oral administration.[2] Studies in animal models have shown that this compound can induce testosterone synthesis in mouse Leydig cells and trigger ovulation in 40% of immature mice.[4] However, detailed dose-response data from these in vivo studies are not extensively reported in publicly accessible literature.

Structure-Activity Relationship (SAR)

The thieno[2,3-d]pyrimidine scaffold of this compound has been the subject of structure-activity relationship studies to explore the chemical features that govern its potency and selectivity for LHCGR and TSHR.[5] Modifications to the parent compound have been synthesized and evaluated, providing insights into the binding pocket within the transmembrane domains of these receptors.[1][5] These studies have supported computational models of this compound binding and have identified key interactions, such as a hydrogen bond with a conserved glutamate residue in transmembrane helix 3 of both receptors.[5]

Conclusion

This compound is a valuable pharmacological tool for studying the activation of LHCGR and TSHR. Its characterization as a dual partial agonist with oral bioavailability opens avenues for further investigation into its therapeutic potential. While the existing data provides a solid foundation, further studies are warranted to fully elucidate its pharmacological profile, including a detailed characterization of its binding affinity, maximal efficacy, and its engagement of different signaling pathways beyond the canonical Gαs-cAMP cascade. The experimental protocols and pathway diagrams provided in this whitepaper offer a framework for researchers to design and interpret future studies on this compound and other modulators of glycoprotein hormone receptors.

References

- 1. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]

- 5. Evaluation of small-molecule modulators of the luteinizing hormone/choriogonadotropin and thyroid stimulating hormone receptors: structure-activity relationships and selective binding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Org 41841

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 41841 is a small molecule belonging to the thienopyrimidine class of compounds. It has garnered significant interest in the field of endocrinology and drug discovery due to its unique pharmacological profile. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Org 41841, with a focus on its interaction with gonadotropin and thyroid-stimulating hormone receptors.

Chemical Structure and Properties

Org 41841 is a substituted thieno[2,3-d]pyrimidine. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Org 41841

| Property | Value |

| IUPAC Name | 5-amino-N-(1,1-dimethylethyl)-4-(3-methoxyphenyl)-2-(methylthio)-thieno[2,3-d]pyrimidine-6-carboxamide[1][2] |

| Chemical Formula | C₁₉H₂₂N₄O₂S₂[3] |

| Molecular Weight | 402.5 g/mol [1] |

| CAS Number | 301847-37-0[3] |

| Appearance | Solid[4] |

| Solubility | Soluble in DMF; Slightly soluble in DMSO and Ethanol[1] |

Mechanism of Action

Org 41841 functions as a partial agonist for two members of the G-protein coupled receptor (GPCR) superfamily: the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[4][5] Unlike the endogenous glycoprotein hormones (LH, hCG, and TSH) which bind to the large extracellular domain of their respective receptors, Org 41841 acts as a positive allosteric modulator, binding to a pocket within the transmembrane (TM) helices of the receptors.[6][7] This allosteric binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The primary signaling cascade activated by Org 41841 upon binding to both LHCGR and TSHR is the Gs alpha subunit (Gαs) pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in a physiological response.[1]

Interestingly, Org 41841 has also been identified as a "pharmacoperone" for the Follicle-Stimulating Hormone Receptor (FSHR).[8][9] In this capacity, it can rescue certain misfolded FSHR mutants, promoting their proper trafficking to the cell membrane and restoring their function.[8][9]

Table 2: In Vitro Activity of Org 41841

| Target | Assay | Cell Line | Value |

| LHCGR | cAMP Production | HEK293 | EC₅₀ = 0.2 µM[4][5] |

| TSHR | cAMP Production | HEK293 | EC₅₀ = 7.7 µM[4][5] |

Signaling Pathways

The signaling pathways activated by Org 41841 at the LHCGR and TSHR are depicted below.

Caption: Signaling pathway of Org 41841 at the LHCGR.

Caption: Signaling pathway of Org 41841 at the TSHR.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using Org 41841 are not extensively published. However, the following are generalized methodologies for the key assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of Org 41841 to its target receptors.

Caption: Generalized workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cells (e.g., HEK293) transiently or stably expressing the receptor of interest (LHCGR or TSHR) are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.[10]

-

Binding Reaction: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-hCG for LHCGR) and a range of concentrations of unlabeled Org 41841.[11]

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[10]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Org 41841. The IC₅₀ (the concentration of Org 41841 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of Org 41841 for the receptor, is then calculated using the Cheng-Prusoff equation.[12]

cAMP Functional Assay

This assay measures the ability of Org 41841 to stimulate the production of intracellular cAMP, confirming its agonistic activity.

Caption: Generalized workflow for a cAMP functional assay.

Methodology:

-

Cell Culture: Cells expressing the target receptor are seeded into a multi-well plate and allowed to adhere.[4]

-

Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent the degradation of cAMP.[4]

-

Stimulation: The cells are then treated with a range of concentrations of Org 41841 and incubated for a specific period.[4]

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.[4]

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[4]

-

Data Analysis: The cAMP levels are plotted against the concentration of Org 41841, and the EC₅₀ (the concentration of Org 41841 that produces 50% of the maximal response) is determined using non-linear regression analysis.

Pharmacokinetics

Detailed pharmacokinetic data for Org 41841 in humans or preclinical species are not widely available in the public domain. However, thienopyrimidine derivatives, as a class, are being extensively investigated for their therapeutic potential, with some compounds demonstrating oral bioavailability.[8] The in vivo efficacy of Org 41841 has been demonstrated after oral administration in animal models.[6] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Org 41841.

Conclusion

Org 41841 is a valuable research tool for studying the function of LHCGR and TSHR. Its unique allosteric mechanism of action and its ability to act as a pharmacoperone for FSHR highlight the potential for developing small molecule therapeutics targeting glycoprotein hormone receptors. This technical guide provides a foundational understanding of the chemical and pharmacological properties of Org 41841, which can aid researchers and drug development professionals in their ongoing investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. researchgate.net [researchgate.net]

- 9. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Org41841: A Low Molecular Weight Agonist Targeting Glycoprotein Hormone Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Org41841 is a pioneering low molecular weight, non-peptidic agonist that exhibits partial agonism for two critical G-protein coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Unlike the endogenous glycoprotein hormones that bind to the large extracellular domain of these receptors, this compound acts as an allosteric modulator, binding within the transmembrane domain. This unique mechanism of action has positioned this compound as a valuable tool for studying GPCR activation and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound, a thienopyrimidine derivative, has been identified as a partial agonist at both the LHCGR and TSHR. Its activity is characterized by its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the signaling cascade of these receptors.

Quantitative Data Summary

The potency of this compound has been quantified through in vitro functional assays, with the half-maximal effective concentration (EC50) determined for both of its target receptors.

| Receptor | Parameter | Value (µM) | Cell Line | Reference |

| LHCGR | EC50 | 0.2 | HEK293 | [1] |

| TSHR | EC50 | 7.7 | HEK293 | [1] |

Table 1: Potency of this compound at LHCGR and TSHR.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is distinct from that of the endogenous ligands for LHCGR (Luteinizing Hormone, LH; Chorionic Gonadotropin, hCG) and TSHR (Thyroid-Stimulating Hormone, TSH). While the large glycoprotein hormones bind to the extracellular domain, this compound interacts with a binding pocket located within the transmembrane helices of the receptors.[1][2] This allosteric binding event induces a conformational change in the receptor, leading to the activation of the intracellular signaling cascade.

Both LHCGR and TSHR primarily couple to the Gs alpha subunit of the heterotrimeric G-protein.[3][4] Activation of Gs leads to the stimulation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lhcgr luteinizing hormone/choriogonadotropin receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

The Discovery and Development of Thienopyrimidine Org 41841: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 41841 is a novel small molecule thienopyrimidine that has emerged as a significant tool in the study of gonadotropin receptor function. Identified as a dual partial agonist for the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR), its primary mechanism of action extends beyond simple receptor activation. Notably, Org 41841 functions as a pharmacological chaperone, or "pharmacoperone," capable of rescuing the cell surface expression of misfolded gonadotropin receptors, a discovery with potential implications for treating certain forms of infertility and other endocrine disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to Org 41841, including detailed methodologies for relevant assays and visualizations of its signaling pathways.

Introduction

The thienopyrimidine scaffold is a versatile heterocyclic structure that has been extensively explored in drug discovery, leading to the development of various therapeutic agents.[1] Org 41841, chemically known as 5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide, was identified through high-throughput screening as a selective, low molecular weight agonist for the LHCGR.[2] Subsequent research revealed its dual agonistic activity on the TSHR and, more significantly, its role as a pharmacoperone for gonadotropin receptors.[3][4] This unique property of rescuing misfolded, intracellularly retained mutant receptors and restoring their function on the cell surface has positioned Org 41841 as a valuable research tool and a potential therapeutic lead.[2][3]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and in vitro pharmacological data for Org 41841 is presented in the tables below.

Table 1: Physicochemical Properties of Org 41841

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₄O₂S₂ | [4] |

| Molecular Weight | 402.5 g/mol | [5] |

| CAS Number | 301847-37-0 | [4] |

| Appearance | Solid | [6] |

| Solubility | DMSO: Slightly soluble, Ethanol: Slightly soluble, DMF: 5 mg/ml | [5] |

Table 2: In Vitro Pharmacological Data for Org 41841

| Parameter | Receptor | Value | Cell Line | Reference |

| EC₅₀ | Human LHCGR | 0.2 µM (0.3 µM) | HEK293 | [4][5] |

| Human TSHR | 7.7 µM (6.5 µM) | HEK293 | [4][5] | |

| Action | LHCGR | Partial Agonist | - | [4] |

| TSHR | Partial Agonist | - | [4] | |

| Pharmacoperone Activity | Mutant hFSHR (A189V) | Rescue of cell surface expression | COS Cells | [2][7] |

Mechanism of Action and Signaling Pathways

Org 41841 exerts its effects through two primary mechanisms: direct receptor agonism and pharmacoperone activity.

Dual Receptor Agonism

As a partial agonist, Org 41841 binds to and activates both the LHCGR and TSHR, leading to the stimulation of downstream signaling pathways. The primary pathway activated by these G-protein coupled receptors (GPCRs) is the adenylyl cyclase cascade, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]

Pharmacoperone Activity

A key feature of Org 41841 is its ability to act as a pharmacological chaperone. Certain genetic mutations in GPCRs can lead to protein misfolding and retention within the endoplasmic reticulum (ER), preventing their transport to the cell surface where they would normally function. Org 41841 can bind to these misfolded receptors, stabilize their conformation, and facilitate their proper trafficking to the plasma membrane, thereby restoring their responsiveness to endogenous ligands.[2][3] This has been demonstrated for a specific mutant of the human Follicle-Stimulating Hormone Receptor (hFSHR), A189V.[2][7]

Experimental Protocols

The following sections provide representative methodologies for key in vitro assays used to characterize the activity of Org 41841. These protocols are based on published literature and may require optimization for specific experimental conditions.

Intracellular cAMP Accumulation Assay

This assay quantifies the ability of Org 41841 to stimulate cAMP production in cells expressing the target receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human LHCGR or TSHR.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Assay buffer: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.

-

Org 41841 stock solution (in DMSO).

-

Positive control (e.g., human Chorionic Gonadotropin (hCG) for LHCGR, TSH for TSHR).

-

cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed HEK293 cells expressing the receptor of interest into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of Org 41841 and the positive control in assay buffer.

-

Cell Treatment:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed serum-free DMEM.

-

Add the prepared compound dilutions to the respective wells.

-

Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[6]

-

-

Cell Lysis: After incubation, aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Determine the cAMP concentration in the cell lysates using the cAMP assay kit and a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Org 41841 to the LHCGR. As Org 41841 is an allosteric agonist and does not compete with the natural ligand binding site, a direct binding assay with radiolabeled Org 41841 would be ideal.[2] However, if a radiolabeled version is unavailable, competition binding assays with a known radioligand that binds to a different site can be performed to characterize allosteric interactions. The following is a general protocol for a competitive binding assay.

Materials:

-

Cell membranes prepared from HEK293 cells expressing the human LHCGR.

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).

-

Radioligand (e.g., [³H]-hCG).

-

Unlabeled Org 41841 stock solution (in DMSO).

-

Non-specific binding control (e.g., a high concentration of unlabeled hCG).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Binding buffer.

-

Serial dilutions of unlabeled Org 41841.

-

A fixed concentration of radioligand.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value, from which the Ki can be calculated.

Cell Surface Expression Assay (Flow Cytometry)

This method quantifies the effect of Org 41841 on the cell surface expression of a receptor, particularly in the context of its pharmacoperone activity.

Materials:

-

COS-7 or HEK293 cells transiently transfected with a plasmid encoding an epitope-tagged (e.g., HA- or FLAG-tagged) version of the receptor of interest (e.g., hFSHR-A189V).

-

Culture medium and transfection reagents.

-

Org 41841 stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Blocking buffer (e.g., PBS with 1% BSA).

-

Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG).

-

Fluorescently labeled secondary antibody.

-

Flow cytometer.

Procedure:

-

Cell Culture and Transfection: Transfect the cells with the receptor-encoding plasmid and seed them into multi-well plates.

-

Compound Treatment: Treat the transfected cells with various concentrations of Org 41841 for a specified period (e.g., 24-48 hours) to allow for potential rescue of the mutant receptor.

-

Cell Staining:

-

Gently detach the cells from the plate.

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with the primary antibody in blocking buffer on ice to label the cell surface receptors.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.

-

Wash the cells to remove unbound secondary antibody.

-

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the number of receptors expressed on the cell surface.

-

Data Analysis: Quantify the mean fluorescence intensity for each treatment group and compare it to the untreated control to determine the effect of Org 41841 on receptor cell surface expression.

Synthesis of Org 41841

The synthesis of thienopyrimidines typically involves the construction of the fused ring system from appropriate thiophene precursors. While a detailed, step-by-step protocol for the industrial synthesis of Org 41841 is proprietary, a plausible synthetic route based on established thienopyrimidine chemistry is outlined below. The general approach involves the Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to form the pyrimidine ring.

References

- 1. Progress in the Research of GnRHR Agonists [synapse.patsnap.com]

- 2. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]

Org41841 Binding Site on the Transmembrane Domain of LHCGR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lutropin-Choriogonadotropic Hormone Receptor (LHCGR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of reproductive function. While traditionally activated by the large glycoprotein hormones Luteinizing Hormone (LH) and Chorionic Gonadotropin (hCG) which bind to its extracellular domain, a class of small molecule allosteric modulators has been identified that targets the transmembrane (TM) domain. This technical guide provides an in-depth analysis of the binding site of one such molecule, Org41841, on the transmembrane domain of LHCGR. We will detail the key interacting residues, present quantitative binding and functional data, outline the experimental protocols used to elucidate this interaction, and visualize the associated signaling pathways and experimental workflows.

The this compound Binding Pocket in the LHCGR Transmembrane Domain

The small molecule agonist this compound acts as a positive allosteric modulator of the LHCGR, binding to a site distinct from the orthosteric binding site of its endogenous ligand, LH.[1][2] This allosteric binding pocket is located within the transmembrane helices of the receptor.

1.1. Location of the Binding Pocket:

Three-dimensional molecular modeling and experimental data have identified the binding pocket for this compound within the transmembrane domain of the LHCGR.[3][4] This pocket is situated in a cleft formed by transmembrane helices (TMHs) 3, 4, 5, 6, and 7, and is capped by the extracellular loop 2 (ECL2).[3][4] This positioning is a characteristic feature for many low molecular weight (LMW) agonists of glycoprotein hormone receptors.[3]

1.2. Key Amino Acid Interactions:

A critical interaction for the binding and agonistic activity of this compound is the formation of a hydrogen bond between its amino group and the negatively charged side chain of a highly conserved glutamate residue at position 3.37 (according to the Ballesteros-Weinstein numbering scheme for GPCRs).[3][4] In the human LHCGR, this corresponds to Glutamate-451 (E451). The carboxylate group of this glutamate residue is proposed to form a salt bridge with the positively charged amino group of this compound, anchoring the ligand within the binding pocket.[5]

1.3. Homology with the Thyroid-Stimulating Hormone Receptor (TSHR):

The transmembrane domain of the LHCGR shares a high degree of sequence homology with the TSHR. Consequently, this compound also functions as a partial agonist at the TSHR, although with a lower potency.[3][6] The allosteric binding pocket is conserved between these two receptors, and studies involving chimeric TSHR-LHCGR constructs have been instrumental in delineating the residues that determine ligand affinity and efficacy.[1][4]

Quantitative Data for this compound-LHCGR Interaction

The following tables summarize the available quantitative data for the functional activity of this compound on the LHCGR and related receptors.

| Receptor | Ligand | Assay Type | EC50 | Reference |

| Wild-Type LHCGR | This compound | cAMP Accumulation | 0.2 µM | [7] |

| Wild-Type TSHR | This compound | cAMP Accumulation | 7.7 µM | [7] |

| Chimeric TSHR (L570F) | This compound | cAMP Accumulation | 800 nM | [3] |

| Chimeric TSHR (M9) | This compound | cAMP Accumulation | 2700 nM | [3] |

Experimental Protocols

The identification and characterization of the this compound binding site on the LHCGR has been achieved through a combination of computational and experimental techniques.

3.1. Site-Directed Mutagenesis:

Site-directed mutagenesis is employed to substitute specific amino acid residues within the putative binding pocket to assess their importance in ligand binding and receptor activation.

-

Primer Design: Mutagenic primers, typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C, are designed to contain the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.

-

PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the receptor cDNA using the mutagenic primers. This results in a linear DNA product containing the desired mutation.

-

DpnI Digestion: The parental (non-mutated) plasmid DNA, which is methylated, is digested using the DpnI restriction enzyme. The newly synthesized, unmethylated PCR product remains intact.

-

Transformation: The mutated plasmid is then circularized and transformed into competent E. coli for amplification. The presence of the desired mutation is confirmed by DNA sequencing.

3.2. Construction of Chimeric Receptors:

Chimeric receptors, combining domains from the LHCGR and the homologous TSHR, are powerful tools to pinpoint regions responsible for ligand specificity.

-

Chimeric Design: Based on homology modeling, specific residues or entire domains of one receptor are replaced with the corresponding sequences from the other. For instance, the M9 chimeric receptor is a TSHR in which nine residues within and covering the this compound binding cleft are replaced by their LHCGR counterparts: I560V, L570F, P5.34T, A5.36S, L5.37Q, A5.38V, F5.42T, Y6.54F, and I5.59A. The L570F chimera involves a single point mutation in the TSHR.

-

Generation: The chimeric constructs are generated using overlapping PCR-based site-directed mutagenesis techniques.

3.3. cAMP Accumulation Assay:

This functional assay is used to quantify the agonistic activity of this compound by measuring the production of the second messenger cyclic AMP (cAMP).

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the wild-type or mutant/chimeric receptor of interest.

-

Ligand Stimulation: Transfected cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay.

-

Data Analysis: The dose-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

3.4. Radioligand Binding Assay:

Radioligand binding assays are used to determine the binding affinity (Kd) of a ligand for its receptor.

-

Cell Preparation: Membranes are prepared from cells expressing the receptor of interest.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) and increasing concentrations of unlabeled this compound.

-

Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibition constant (Ki), which is then converted to the dissociation constant (Kd) to quantify the binding affinity.

Visualizations

4.1. Signaling Pathway of LHCGR Activation by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Persistent cAMP Signaling by TSH Receptors Revealed by Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]

- 6. A low molecular weight agonist signals by binding to the transmembrane domain of thyroid-stimulating hormone receptor (TSHR) and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Low-Molecular-Weight Antagonist for the Human Thyrotropin Receptor with Therapeutic Potential for Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Org 41841 on Testosterone Production: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo studies quantifying the effects of Org 41841 on testosterone production are not publicly available. This guide summarizes the known mechanism of action of Org 41841 and infers its potential in vivo effects based on studies with other Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) agonists, such as human chorionic gonadotropin (hCG).

Introduction to Org 41841

Org 41841 is a small molecule, allosteric partial agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR)[1]. As an LHCGR agonist, Org 41841 is designed to mimic the action of the endogenous luteinizing hormone (LH), a key regulator of testosterone production in males[2]. LH, secreted by the pituitary gland, stimulates Leydig cells in the testes to synthesize and release testosterone[3][4]. This process is crucial for the development of male secondary sexual characteristics, spermatogenesis, and overall male reproductive health[3][4].

The primary mechanism of action of Org 41841 relevant to testosterone production is its ability to bind to and activate the LHCGR on Leydig cells, thereby initiating the signaling cascade that leads to steroidogenesis[1][5].

Signaling Pathway of LHCGR-Mediated Testosterone Production

The activation of LHCGR by an agonist such as Org 41841 triggers a well-defined intracellular signaling cascade within the Leydig cells of the testes. This pathway culminates in the synthesis of testosterone from cholesterol. The key steps are outlined below.

Upon agonist binding, the LHCGR, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[5]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA)[5]. PKA then phosphorylates various downstream targets, including transcription factors and steroidogenic enzymes, which collectively upregulate the process of testosterone synthesis[3][5]. A critical step in this process is the increased expression and activity of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

References

- 1. ORG-41841 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. What are LHCGR agonists and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Luteinizing Hormone Regulates Testosterone Production, Leydig Cell Proliferation, Differentiation, and Circadian Rhythm During Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pharmacoperone Activity of Org41841 on GPCR Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest superfamily of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Mutations in GPCRs can lead to misfolding, intracellular retention, and a subsequent loss of function, contributing to a variety of diseases. Pharmacoperones are small molecules that can act as folding templates, rescuing these misfolded mutant receptors and restoring their proper trafficking to the cell surface, thereby re-establishing their function. This technical guide provides an in-depth overview of the pharmacoperone activity of Org41841, a thienopyr(im)idine compound, with a particular focus on its effects on GPCR mutants.

This compound has been identified as a partial agonist for the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR).[1] More significantly for the field of protein misfolding diseases, it has demonstrated pharmacoperone activity, notably in rescuing misfolded mutants of the follicle-stimulating hormone receptor (FSHR).[2][3] This guide will detail the experimental protocols used to characterize the activity of this compound, present quantitative data from these studies, and provide visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound on various GPCRs.

| Receptor | Mutant | Parameter | Value | Reference |

| LHCGR | Wild-Type | EC50 | 0.2 µM | [1] |

| TSHR | Wild-Type | EC50 | 7.7 µM | [1] |

| hFSHR | A189V | Rescue | Rescued | [2] |

| hFSHR | Wild-Type | Increased Expression | Yes | [2] |

Table 1: Agonist and Pharmacoperone Activity of this compound

| Cell Line | Receptor | Ligand | Assay | Result | Reference |

| Cos-7 | hFSHR | This compound | cAMP Production | Increased cAMP production after pre-incubation with this compound and subsequent FSH challenge | [2] |

| Cos-7 | hFSHR | This compound | Radioligand Binding | Increased specific binding of 125I-FSH after pre-incubation with this compound | [2] |

Table 2: Functional Effects of this compound on hFSHR in Cos-7 Cells

Experimental Protocols

Cell Culture and Transfection

Objective: To express wild-type or mutant GPCRs in a suitable mammalian cell line for subsequent assays.

Materials:

-

Cos-7 cells (or other suitable host cells like HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Plasmid DNA encoding the GPCR of interest (e.g., wild-type hFSHR or A189V mutant)

-

Transfection reagent (e.g., Lipofectamine)

-

6-well or 60 mm culture plates

Protocol:

-

Culture Cos-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in 6-well or 60 mm plates to achieve 70-80% confluency on the day of transfection.

-

Transfect the cells with the GPCR-encoding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.[2]

-

Twenty-four hours post-transfection, the cells are ready for treatment with this compound or for use in subsequent assays.

Pharmacoperone Rescue Assay

Objective: To assess the ability of this compound to rescue the cell surface expression of a misfolded GPCR mutant.

Materials:

-

Transfected cells expressing the mutant GPCR

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Growth medium

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Twenty-four hours after transfection, replace the medium with fresh growth medium containing the desired concentration of this compound (e.g., 0-4 µg/ml).[2] The final concentration of DMSO should be kept low (e.g., <1%) to avoid cytotoxicity.

-

Incubate the cells with this compound for a specified period (e.g., 4 hours).[2]

-

After the incubation period, remove the medium containing this compound and wash the cells twice with fresh medium.

-

Add fresh growth medium and culture the cells for an additional period (e.g., 18 hours) to allow for the trafficking of the rescued receptor to the plasma membrane.[2]

-

The cells are now ready for analysis of receptor expression and function.

Radioligand Binding Assay

Objective: To quantify the number of functional receptors on the cell surface.

Materials:

-

Cells treated with this compound

-

Radiolabeled ligand (e.g., [125I]-FSH)

-

Radioreceptor assay buffer (50 mM Tris pH 7.5, 25 mM MgCl2, and 0.3% BSA)[2]

-

Non-labeled ligand (for determining non-specific binding)

-

Phosphate-buffered saline (PBS)

-

EDTA solution

-

Gamma counter

Protocol:

-

Detach the treated cells using a non-enzymatic method (e.g., 2.5 mM EDTA).[2]

-

Wash the cells twice with PBS and resuspend them in radioreceptor assay buffer.[2]

-

In a set of tubes, incubate a fixed number of cells with a saturating concentration of the radiolabeled ligand.

-

In a parallel set of tubes, incubate the cells with the radiolabeled ligand and a large excess of the non-labeled ligand to determine non-specific binding.

-

Incubate the tubes at a specific temperature and for a sufficient time to reach equilibrium.

-

Separate the bound and free radioligand by filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Cyclic AMP (cAMP) Functional Assay

Objective: To measure the functional response of the rescued GPCRs by quantifying the production of the second messenger cAMP.

Materials:

-

Cells treated with this compound

-

Serum-free DMEM

-

3-isobutyl-1-methylxanthine (IBMX)

-

GPCR agonist (e.g., FSH)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based kit)

Protocol:

-

After the 18-hour post-treatment incubation, wash the cells and incubate them in serum-free DMEM containing 1 mM IBMX for 1 hour at 37°C.[1] IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.

-

Stimulate the cells with a range of concentrations of the GPCR agonist (e.g., FSH) for a specified time (e.g., 1 hour).[1]

-

Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.[1]

-

Determine the cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA) according to the manufacturer's instructions.[1]

-

Analyze the data to generate dose-response curves and determine parameters like EC50.

Signaling Pathways and Experimental Workflows

Follicle-Stimulating Hormone Receptor (FSHR) Signaling Pathway

The FSHR primarily signals through the Gsα subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, to elicit a cellular response. The receptor can also signal through other pathways, including those involving ERK and PI3K.

Caption: FSHR Signaling Pathway and this compound Rescue.

Experimental Workflow for Pharmacoperone Rescue

The general workflow for assessing the pharmacoperone activity of a compound like this compound involves several key steps, from cell preparation to data analysis.

Caption: Experimental Workflow for Pharmacoperone Rescue.

Conclusion

This compound serves as a valuable tool for studying the rescue of misfolded GPCRs. Its demonstrated ability to rescue the function of the A189V mutant of the FSHR highlights the potential of pharmacoperone-based therapies for diseases caused by protein misfolding. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the activity of this compound and other potential pharmacoperones. The continued exploration of such compounds holds promise for the development of novel therapeutics for a range of genetic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Increased Plasma Membrane Expression of Human Follicle-Stimulating Hormone Receptor by a Small Molecule Thienopyr(im)idine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased plasma membrane expression of human follicle-stimulating hormone receptor by a small molecule thienopyr(im)idine - PubMed [pubmed.ncbi.nlm.nih.gov]

Org 41841: A Deep Dive into its Impact on Ovulation and Reproductive Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Org 41841, a small molecule thienopyrimidine derivative, has emerged as a significant tool in reproductive research due to its unique allosteric agonistic activity on gonadotropin receptors. This technical guide provides a comprehensive overview of Org 41841, focusing on its mechanism of action, its impact on ovulation, and its utility as a research tool in understanding reproductive processes. We will delve into its pharmacodynamics, detailing its effects on the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), Follicle-Stimulating Hormone Receptor (FSHR), and Thyroid-Stimulating Hormone Receptor (TSHR). Furthermore, this guide will present detailed experimental protocols for in vitro and in vivo studies, alongside a quantitative analysis of its efficacy and potency. Particular attention will be given to its role as a "pharmacoperone," capable of rescuing misfolded and dysfunctional gonadotropin receptors.

Introduction

The precise regulation of ovulation is fundamental to female fertility and is primarily orchestrated by the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones exert their effects by binding to their respective G-protein coupled receptors, LHCGR and FSHR, on ovarian cells. Dysregulation of this signaling axis can lead to various ovulatory disorders and infertility. The development of small molecule agonists that can modulate these receptors offers a promising avenue for both therapeutic intervention and as research probes to dissect the complexities of gonadotropin signaling.

Org 41841 has been identified as a potent, orally active, allosteric agonist of the LHCGR.[1][2] Unlike the endogenous ligands which bind to the extracellular domain, Org 41841 interacts with a distinct site within the transmembrane helices of the receptor.[1][2] This unique mechanism of action, coupled with its ability to induce ovulation in vivo, makes it a valuable molecule for studying the nuances of gonadotropin receptor activation and its physiological consequences. This guide aims to consolidate the current knowledge on Org 41841 and provide a practical resource for researchers in the field.

Pharmacodynamics and Quantitative Analysis

Org 41841 exhibits a distinct pharmacological profile, acting as a partial agonist at the LHCGR and TSHR, with weak agonistic activity at the FSHR at high concentrations.[3][4][5] Its allosteric nature means it does not compete with the natural ligand binding site, but rather modulates the receptor's conformation to initiate downstream signaling.[4][5]

Data Presentation

The following tables summarize the quantitative data on the potency and efficacy of Org 41841 on its primary targets.

| Receptor | Parameter | Value | Cell Line/System | Reference |

| LHCGR | EC50 | 0.2 µM | Functional Assay | [3] |

| TSHR | EC50 | 7.7 µM | Functional Assay | [3] |

| FSHR | Agonistic Action | Sub-millimolar concentrations | Host cells expressing hFSHR | [4][5] |

Table 1: Potency of Org 41841 on Gonadotropin and Thyroid-Stimulating Hormone Receptors.

| Receptor Mutant | Effect of Org 41841 | Assay | Reference |

| hFSHR A189V | Rescue of cell surface expression and function | Cellular Response Assessment | [4] |

| L570F (TSHR) | Improved EC50 of 800 nM | Functional Assay | [3] |

| M9 (TSHR) | Improved EC50 of 2700 nM and 99% efficacy | Functional Assay | [3] |

Table 2: Pharmacoperone Activity of Org 41841 on Mutant Receptors.

| Animal Model | Administration | Effect | Reference |

| Immature Mice | Oral | Induction of ovulation in 40% of animals | [1][2] |

| Mouse Leydig Cells | In vitro | Testosterone synthesis | [1] |

Table 3: In Vivo and Ex Vivo Efficacy of Org 41841.

Signaling Pathways

Org 41841, upon binding to the LHCGR, activates downstream signaling cascades primarily through the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response, such as steroidogenesis in Leydig cells or the resumption of meiosis in oocytes, ultimately leading to ovulation.

Caption: Signaling pathway of Org 41841 via the LHCGR.

Experimental Protocols

In Vitro cAMP Functional Assay

This protocol is designed to measure the ability of Org 41841 to stimulate cAMP production in cells expressing the LHCGR.

Materials:

-

HEK293 or CHO cells stably or transiently expressing the human LHCGR.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Org 41841 stock solution (in DMSO).

-

3-isobutyl-1-methylxanthine (IBMX) solution.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

-

96-well white opaque microplates.

Procedure:

-

Cell Culture and Seeding: Culture LHCGR-expressing cells in DMEM at 37°C in a 5% CO2 incubator. Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of Org 41841 in serum-free DMEM containing 1 mM IBMX.

-

Cell Treatment: Aspirate the culture medium from the wells and replace it with the prepared Org 41841 dilutions. Include a vehicle control (DMSO) and a positive control (e.g., human Chorionic Gonadotropin, hCG).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, lyse the cells and measure the intracellular cAMP levels using a plate reader capable of detecting the kit's signal (e.g., time-resolved fluorescence).

-

Data Analysis: Plot the cAMP concentration against the log of the Org 41841 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for the in vitro cAMP functional assay.

In Vivo Ovulation Induction in Immature Mice

This protocol describes the procedure to assess the ovulatory potential of Org 41841 in an in vivo model.

Materials:

-

Immature female mice (e.g., C57BL/6, 21-25 days old).

-

Org 41841 suspension (in a suitable vehicle like 0.5% carboxymethylcellulose).

-

Pregnant Mare Serum Gonadotropin (PMSG).

-

Human Chorionic Gonadotropin (hCG) as a positive control.

-

Oral gavage needles.

-

Dissecting microscope.

Procedure:

-

Priming: Administer a subcutaneous injection of PMSG (e.g., 5 IU) to the immature female mice to stimulate follicular development.

-

Treatment: 48 hours after PMSG administration, administer Org 41841 orally via gavage. A dose-response study can be performed with different concentrations of Org 41841. Include a vehicle control group and a positive control group receiving an injection of hCG.

-

Ovulation Assessment: 16-20 hours after Org 41841 or hCG administration, euthanize the mice.

-

Oocyte Collection: Dissect the oviducts and place them in a petri dish containing a suitable medium. Under a dissecting microscope, tear the ampulla of the oviduct to release the cumulus-oocyte complexes.

-

Quantification: Count the number of oocytes released per mouse.

-

Data Analysis: Compare the number of ovulated oocytes in the Org 41841-treated groups with the control groups.

Caption: Workflow for in vivo ovulation induction in mice.

Pharmacoperone Activity